molecular formula C20H24N2O B5685771 1-acetyl-4-(2,2-diphenylethyl)piperazine

1-acetyl-4-(2,2-diphenylethyl)piperazine

Cat. No.: B5685771
M. Wt: 308.4 g/mol
InChI Key: CMGWTZKWWMXQFC-UHFFFAOYSA-N
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Description

1-Acetyl-4-(2,2-diphenylethyl)piperazine is a piperazine derivative characterized by a 2,2-diphenylethyl group at the 4-position and an acetyl moiety at the 1-position of the piperazine ring. This compound belongs to a broader class of 1-substituted-4-(diphenylethyl)piperazines, which have been studied for diverse pharmacological activities, including analgesia, antimalarial effects, and modulation of neurotransmitter transporters .

Properties

IUPAC Name

1-[4-(2,2-diphenylethyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O/c1-17(23)22-14-12-21(13-15-22)16-20(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-11,20H,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMGWTZKWWMXQFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198374
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Structural Analogues

The following compounds are structurally or functionally relevant for comparison:

  • MT-45 (1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine) : A potent analgesic with morphine-like activity .
  • RCQ Series (e.g., D3) : Antimalarial compounds incorporating 1-(2,2-diphenylethyl)piperazine .
  • 1-Acetyl-4-(4-hydroxyphenyl)piperazine (AHPP) : An antifungal intermediate .
  • GBR 12909 Analogues : Dopamine transporter ligands with piperazine cores .

Pharmacological Activity

Analgesic Activity
  • MT-45 : Exhibits analgesic potency comparable to morphine (ED₅₀ = 1.14–1.97× morphine in mice). The S(+)-enantiomer is significantly more active than the R(−)-form, highlighting stereochemical dependence .
Antimalarial Activity
  • RCQ Series: The 2,2-diphenylethyl-piperazine moiety in D3 improved metabolic stability over earlier imipramine-derived analogues.
  • 1-Acetyl-4-(2,2-diphenylethyl)piperazine : Unstudied for antimalarial activity, but the acetyl group could enhance solubility, addressing cLogP limitations of D3.
Neurological Targets
  • GBR 12909 Analogues: Piperazine derivatives with 3,3-diphenylpropyl or 2,2-diphenylethyl groups show nanomolar affinity for dopamine transporters (Ki = 2–10 nM) .

Physicochemical Properties

Property This compound MT-45 AHPP GBR 12909 Analogues
Molecular Weight ~375 g/mol (estimated) 376.5 g/mol 262.3 g/mol 400–450 g/mol
cLogP ~4.5 (predicted) 5.2 1.8 4.5–6.0
Hydrogen Bond Acceptors 3 2 4 4–5
Synthetic Complexity Moderate (acetylation) High (cyclohexyl substitution) Low High

Key Observations :

  • The 2,2-diphenylethyl group contributes to high cLogP, similar to antimalarial RCQ compounds .

Metabolic Stability and Toxicity

  • This compound : Acetylation may shield the piperazine ring from oxidative metabolism, enhancing stability. Toxicity data are lacking, but structural similarities to MT-45 warrant caution .

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